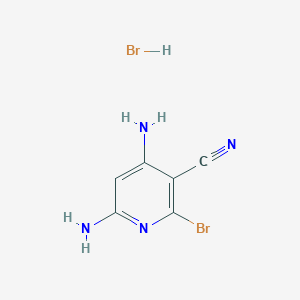
4,6-Diamino-2-bromonicotinonitrilexhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-2-bromonicotinonitrilexhydrobromide is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine, amino groups, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-bromonicotinonitrilexhydrobromide typically involves the bromination of 4,6-diamino-2-nicotinonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can significantly improve the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 4,6-Diamino-2-bromonicotinonitrilexhydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amino groups may be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can be used in coupling reactions to form more complex structures, often facilitated by catalysts such as palladium or nickel.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce nitro or nitroso compounds.
科学的研究の応用
4,6-Diamino-2-bromonicotinonitrilexhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which 4,6-Diamino-2-bromonicotinonitrilexhydrobromide exerts its effects is largely dependent on its interaction with other molecules. The bromine atom and amino groups can form strong interactions with various molecular targets, facilitating reactions such as nucleophilic substitution or coordination with metal ions. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations.
類似化合物との比較
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a sulfur atom instead of bromine.
2,4-Diamino-6-chloropyrimidine: Contains a chlorine atom instead of bromine, used in similar synthetic applications.
4,6-Diamino-2-pyrimidinethiol: Contains a thiol group, used in metal-organic frameworks and catalysis.
Uniqueness: 4,6-Diamino-2-bromonicotinonitrilexhydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns, such as selective bromination or coupling reactions.
特性
分子式 |
C6H6Br2N4 |
|---|---|
分子量 |
293.95 g/mol |
IUPAC名 |
4,6-diamino-2-bromopyridine-3-carbonitrile;hydrobromide |
InChI |
InChI=1S/C6H5BrN4.BrH/c7-6-3(2-8)4(9)1-5(10)11-6;/h1H,(H4,9,10,11);1H |
InChIキー |
WFWKRGAIJJFYRR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1N)Br)C#N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



copper](/img/structure/B13133436.png)

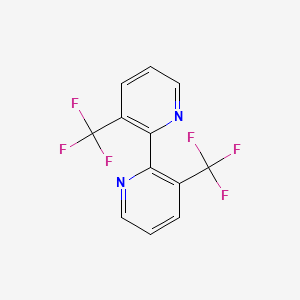
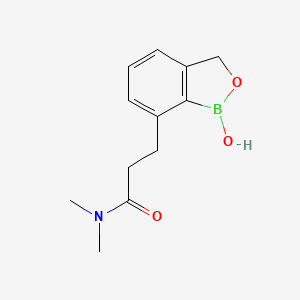

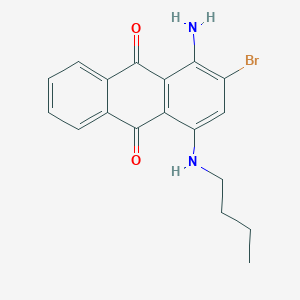
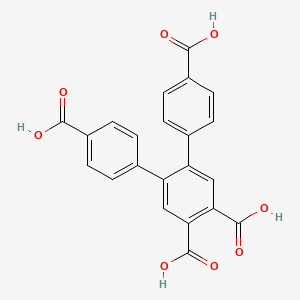
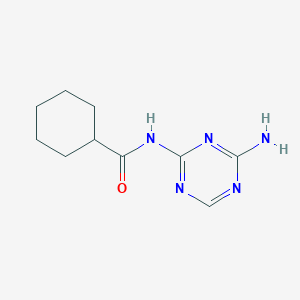


![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)


